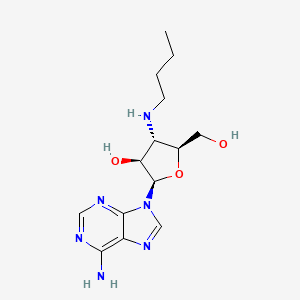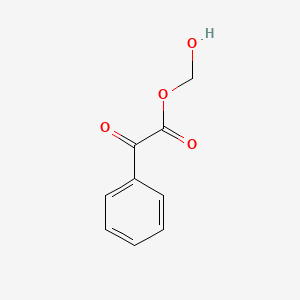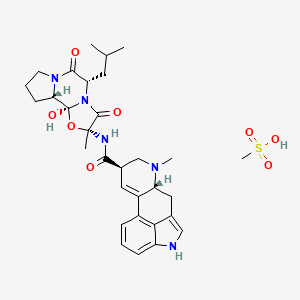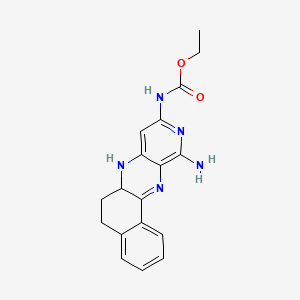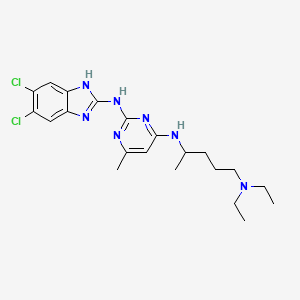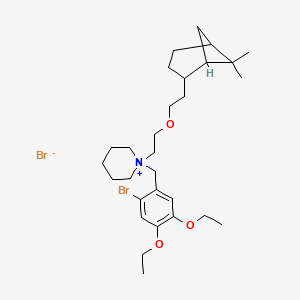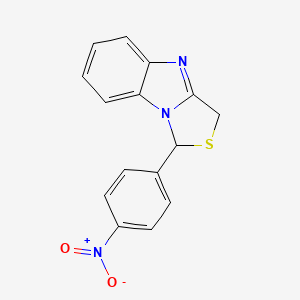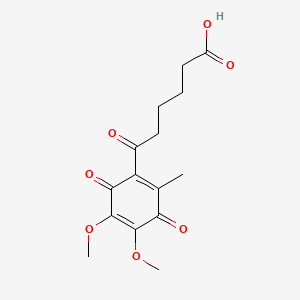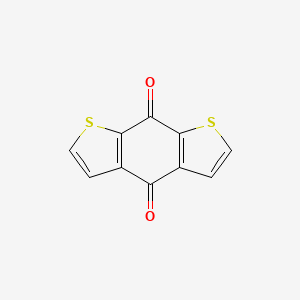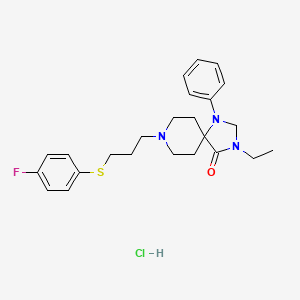
Potassium 6-deoxy-6'-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate is a complex organic compound that belongs to the family of cyclodextrins Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate involves several steps:
Starting Material: The process begins with beta-cyclodextrin as the starting material.
Functionalization: Beta-cyclodextrin is reacted with p-toluenesulfonic anhydride (Ts₂O) in water. This reaction is followed by treatment with 10% aqueous sodium hydroxide (NaOH) solution for 10 minutes.
Further Modification: The mono-6-deoxy-6-(O-p-toluenesulfonyl)-beta-cyclodextrin is further reacted with pyridine to introduce the pyridinio group. This step is followed by sulfonation to introduce the heptadecasulfate groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the mesitylenesulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclodextrins, while oxidation and reduction can modify the functional groups present on the compound.
Aplicaciones Científicas De Investigación
Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate has a wide range of scientific research applications:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with guest molecules. This property is exploited in the development of sensors, catalysts, and drug delivery systems.
Biology: The compound is used in biological studies to investigate molecular interactions and to enhance the solubility and stability of bioactive molecules.
Industry: The compound is used in various industrial processes, including the formulation of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate involves its ability to form inclusion complexes with guest molecules. The cyclodextrin cavity provides a hydrophobic environment that can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding aqueous environment. This property enhances the solubility, stability, and bioavailability of the guest molecules. The mesitylenesulfonyl and pyridinio groups further modify the compound’s interaction with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Mono-6-deoxy-6-(O-p-toluenesulfonyl)-beta-cyclodextrin: This compound is a precursor in the synthesis of Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate and shares similar chemical properties.
Beta-cyclodextrin: The parent compound, which lacks the functional modifications present in the target compound.
Alpha-cyclodextrin and Gamma-cyclodextrin: Other members of the cyclodextrin family with different ring sizes and properties.
Uniqueness
Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate is unique due to its specific functional groups, which enhance its chemical reactivity and potential applications. The combination of mesitylenesulfonyl and pyridinio groups, along with the heptadecasulfate modification, provides distinct advantages in terms of solubility, stability, and molecular interactions compared to other cyclodextrins.
Propiedades
Número CAS |
139570-37-9 |
|---|---|
Fórmula molecular |
C56H84NO36S+ |
Peso molecular |
1379.3 g/mol |
Nombre IUPAC |
[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,25,30,35-pentakis(hydroxymethyl)-20-(pyridin-1-ium-1-ylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-15-yl]methyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C56H84NO36S/c1-18-9-19(2)49(20(3)10-18)94(77,78)79-17-27-48-34(69)41(76)56(86-27)92-47-26(16-62)85-55(40(75)33(47)68)91-46-25(15-61)84-54(39(74)32(46)67)90-45-24(14-60)83-53(38(73)31(45)66)89-44-23(13-59)82-52(37(72)30(44)65)88-43-22(12-58)81-51(36(71)29(43)64)87-42-21(11-57-7-5-4-6-8-57)80-50(93-48)35(70)28(42)63/h4-10,21-48,50-56,58-76H,11-17H2,1-3H3/q+1 |
Clave InChI |
CDTJCVLGFBBRAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)C[N+]1=CC=CC=C1)CO)CO)CO)CO)CO)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


